
Unii-V04syo936V
説明
“Unii-V04syo936V” is also known as “DUTASTERIDE 5-ENE” with the molecular formula C27H28F6N2O2 . It is a versatile material extensively used in scientific research, finding applications in various fields such as medicine, nanotechnology, and environmental studies.
Molecular Structure Analysis
The molecular structure of “this compound” or “DUTASTERIDE 5-ENE” is characterized by a molecular formula of C27H28F6N2O2 and a molecular weight of 526.5138 . The stereochemistry is absolute with 6 defined stereocenters .科学的研究の応用
Nanotechnology and Materials Science
Recent advancements in nanotechnology and materials science have been a key area of focus in chemical research. The progression of technology in the electronics industry, driven by discoveries of new semiconducting materials, showcases the synergy between scientific discovery and technological development. This evolution has gone from vacuum tubes to diodes, transistors, and eventually to miniature chips, highlighting the impact of material science in technological advancement (Cushing, Kolesnichenko, & O'Connor, 2004).
Aerospace and Satellite Technology
The University Nanosat Program (UNP) exemplifies the intersection of academia and government in advancing aerospace technology. It focuses on flying student-built nanosatellites, showcasing the contribution of scientific research in the training of aerospace professionals and the development of next-generation aerospace technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Electronics and Communication
In electronics and communication, research has led to the development of a dual-band front-end for wireless LAN applications. This innovation, operating at the Industrial Scientific and Medical (ISM) band and Unlicensed National Information Infrastructure (UNII) band, demonstrates the role of scientific research in enhancing communication technologies (Li, Quintal, & Kenneth, 2004).
Environmental Science
In environmental science, the Unified Air Pollution Model (UNI-DEM) has been developed collaboratively, emphasizing the importance of scientific applications in addressing environmental challenges. This model underlines the role of collaborative scientific efforts in developing solutions for large-scale environmental issues (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Wireless Technology
Innovations in wireless technology, such as the development of a compact dual L-slit slotted microstrip antenna, are significant for applications across WLAN, Wi-Fi, Bluetooth, and spacecraft communications. This illustrates the applicability of scientific research in improving communication and connectivity technologies (Basar, Hossain, Hoque, & Morshed, 2012).
Translation of Research into Innovations
The process of translating basic scientific research into practical innovations is a longstanding practice, shaping technological advancements in various fields, including space exploration. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a vital role in this translation, underscoring the importance of integrating scientific research with practical applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).
作用機序
Mode of Action
Dutasteride 5-ene acts as a dual 5α-reductase inhibitor . It blocks both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . By inhibiting these enzymes, it prevents the conversion of testosterone into DHT . This results in a decrease in DHT levels in the blood by up to 98% .
Biochemical Pathways
The primary biochemical pathway affected by Dutasteride 5-ene is the conversion of testosterone into DHT . This process is catalyzed by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride 5-ene effectively blocks this pathway, leading to a significant reduction in DHT levels .
Pharmacokinetics
The pharmacokinetics of Dutasteride 5-ene involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60% . The compound is primarily metabolized in the liver by the CYP3A4 enzyme . It has three active metabolites: 4’-Hydroxydutasteride, 6’-Hydroxydutasteride, and 1,2-Dihydrodutasteride . The elimination half-life of Dutasteride 5-ene is approximately 4–5 weeks . About 40% of the metabolites are excreted in the feces, and 5% is excreted unchanged in the urine .
Result of Action
The primary result of Dutasteride 5-ene’s action is the reduction of DHT levels in the blood . This leads to a decrease in the symptoms of benign prostatic hyperplasia (BPH) in adult males . It can improve symptoms, reduce the risk of acute urinary retention, and decrease the need for BPH-related surgery .
Action Environment
The action, efficacy, and stability of Dutasteride 5-ene can be influenced by various environmental factors. For instance, the formulation of the administered medication can significantly impact the bioavailability and peak exposure to Dutasteride 5-ene . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of Dutasteride 5-ene .
生化学分析
Biochemical Properties
Dutasteride 5-ene is a dual 5α-reductase inhibitor that blocks both isoforms of the enzyme, type I and type II . These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen that influences the development of male characteristics and the growth of the prostate gland . By inhibiting these enzymes, Dutasteride 5-ene reduces the levels of DHT in the body, thereby alleviating symptoms of BPH and potentially slowing the progression of androgenetic alopecia .
Cellular Effects
Dutasteride 5-ene has significant effects on various cell types and cellular processes. In prostate cells, it reduces the proliferation and growth of the prostate gland by lowering DHT levels . This reduction in DHT also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in bladder cancer cells, Dutasteride 5-ene has been shown to inhibit cell viability and migration by altering the expression of cancer progression proteins such as metalloproteases, p21, BCL-2, NF-KB, and WNT . These changes suggest that Dutasteride 5-ene can influence cell function and potentially provide therapeutic benefits in cancer treatment.
Molecular Mechanism
At the molecular level, Dutasteride 5-ene exerts its effects by binding to the 5α-reductase enzymes and inhibiting their activity . This inhibition is both potent and selective, leading to a significant reduction in DHT levels. The binding interactions between Dutasteride 5-ene and the 5α-reductase enzymes are irreversible, meaning that the enzyme activity is permanently blocked . This mechanism of action is crucial for the therapeutic effects of Dutasteride 5-ene in treating BPH and androgenetic alopecia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dutasteride 5-ene have been observed to change over time. The compound has a long half-life, which means it remains active in the body for an extended period . Studies have shown that Dutasteride 5-ene can maintain its inhibitory effects on 5α-reductase enzymes for several weeks, leading to sustained reductions in DHT levels . The stability and degradation of the compound can vary depending on the formulation and storage conditions . Long-term studies have also indicated that continuous use of Dutasteride 5-ene can lead to persistent changes in cellular function and gene expression .
Dosage Effects in Animal Models
The effects of Dutasteride 5-ene vary with different dosages in animal models. At lower doses, the compound effectively reduces DHT levels and alleviates symptoms of BPH without causing significant adverse effects . At higher doses, Dutasteride 5-ene can lead to toxic effects, including sexual dysfunction and changes in hormone levels . These threshold effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Dutasteride 5-ene is metabolized primarily in the liver by the cytochrome P450 enzyme CYP3A4 . The metabolic pathways involve the conversion of Dutasteride 5-ene into several active metabolites, including 4’-hydroxydutasteride, 6’-hydroxydutasteride, and 1,2-dihydrodutasteride . These metabolites retain the ability to inhibit 5α-reductase enzymes, contributing to the overall therapeutic effects of the compound . The metabolism of Dutasteride 5-ene also affects metabolic flux and metabolite levels, influencing the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Dutasteride 5-ene is transported and distributed within cells and tissues through various mechanisms. The compound is highly lipophilic, allowing it to easily cross cell membranes and accumulate in target tissues such as the prostate gland . Dutasteride 5-ene is also highly bound to plasma proteins, which facilitates its transport in the bloodstream and distribution to different parts of the body . The localization and accumulation of Dutasteride 5-ene in specific tissues are crucial for its therapeutic effects.
Subcellular Localization
The subcellular localization of Dutasteride 5-ene is primarily in the endoplasmic reticulum (ER) membrane, where the 5α-reductase enzymes are located . This localization is essential for the compound’s activity, as it allows Dutasteride 5-ene to directly interact with and inhibit the enzymes responsible for DHT production . The targeting signals and post-translational modifications that direct Dutasteride 5-ene to the ER membrane are critical for its function and efficacy.
特性
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,10,12-13,15-17,19H,4,6-7,9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVKJVHUCYJJMX-ULLAOQFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5[C@@]3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430804-85-5 | |
| Record name | (17beta)-N-(2,5-Bis(trifluoromethyl)phenyl)-3-oxo-4-azaandrost-1,5(6)-diene-17-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430804855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DUTASTERIDE 5-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04SYO936V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


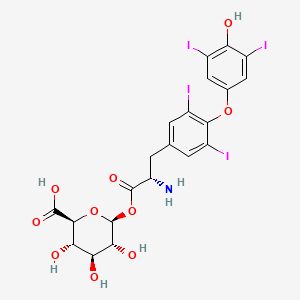
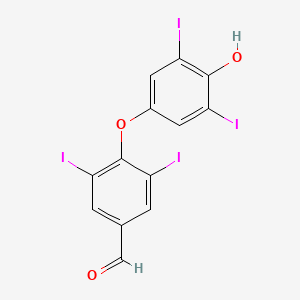
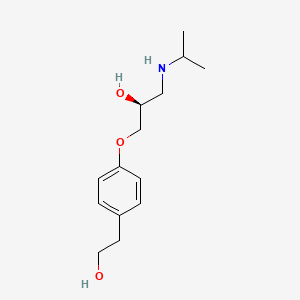
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)
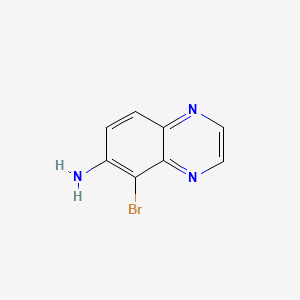
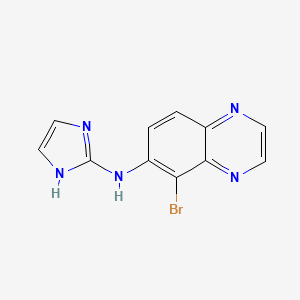


![(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/no-structure.png)
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)


![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)

